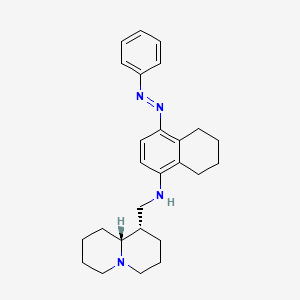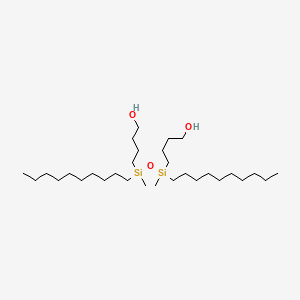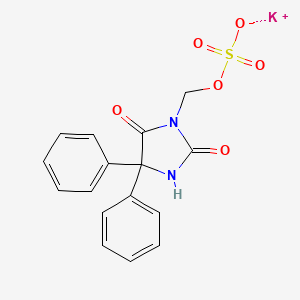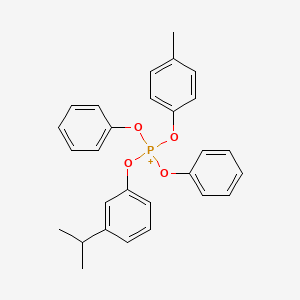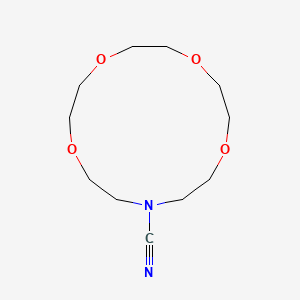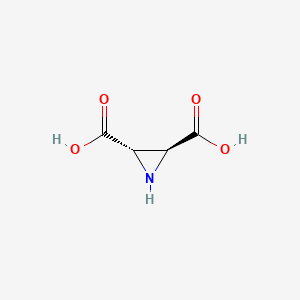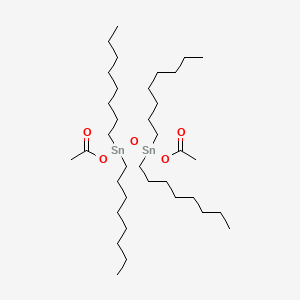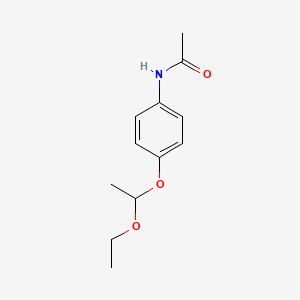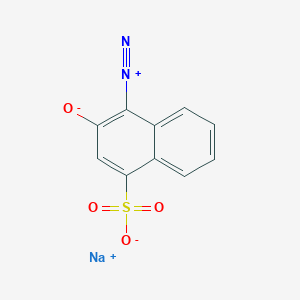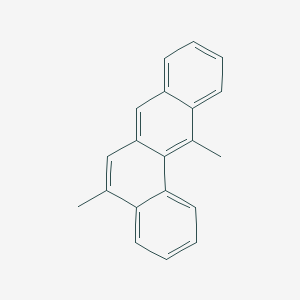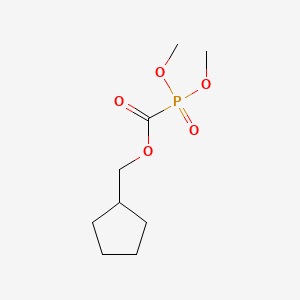
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide is a chemical compound with the molecular formula C9H17O5P. This compound is part of the phosphinecarboxylic acid family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
The synthesis of phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with cyclopentylmethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into phosphinecarboxylic acid derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and other derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, which can alter the activity of the metal and the overall complex. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Phosphinecarboxylic acid, dimethoxy-, cyclopentylmethyl ester, oxide can be compared with other similar compounds such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has similar chemical properties but different functional groups, leading to variations in reactivity and applications.
Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide:
The uniqueness of this compound lies in its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity patterns .
Propiedades
Número CAS |
72304-83-7 |
|---|---|
Fórmula molecular |
C9H17O5P |
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
cyclopentylmethyl dimethoxyphosphorylformate |
InChI |
InChI=1S/C9H17O5P/c1-12-15(11,13-2)9(10)14-7-8-5-3-4-6-8/h8H,3-7H2,1-2H3 |
Clave InChI |
JFIMJVVUALEVAC-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=O)OCC1CCCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


